5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione
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Overview
Description
5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a complex organic compound that features a unique structural motif. This compound is characterized by the presence of a trimethoxyphenyl group, a cyclopenta[c]pyrano[2,3-f]chromene core, and a methyl substituent. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione typically involves multi-step organic reactions. One common synthetic route includes the formation of the cyclopenta[c]pyrano[2,3-f]chromene core through a tandem reaction involving Friedel–Crafts-type alkylation and cyclization sequences. The reaction conditions often require the use of acid catalysts and specific solvents to achieve high yields . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining product purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the chromene core, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s trimethoxyphenyl group is known for its bioactivity, making it useful in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione involves its interaction with specific molecular targets. The trimethoxyphenyl group can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, the compound can modulate signaling pathways by interacting with receptors and enzymes involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar compounds include other trimethoxyphenyl derivatives and pyrano[2,3-f]chromene analogs. For example:
Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout properties.
Podophyllotoxin: Another trimethoxyphenyl derivative used in the treatment of genital warts.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group. The uniqueness of 5-methyl-2-(2,3,4-trimethoxyphenyl)-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione lies in its specific structural arrangement, which imparts distinct bioactivity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C25H24O7 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
8-methyl-4-(2,3,4-trimethoxyphenyl)-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione |
InChI |
InChI=1S/C25H24O7/c1-12-10-19-21(13-6-5-7-14(13)25(27)32-19)24-20(12)16(26)11-18(31-24)15-8-9-17(28-2)23(30-4)22(15)29-3/h8-10,18H,5-7,11H2,1-4H3 |
InChI Key |
JDWNATUWKYSSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=C(C(=C(C=C5)OC)OC)OC |
Origin of Product |
United States |
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